molecular formula C17H11BrN2O3S2 B5225745 5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B5225745
M. Wt: 435.3 g/mol
InChI Key: JPZQQVNGTKNGAW-WCSRMQSCSA-N
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Description

5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a unique combination of benzodioxole, pyridine, and thiazolone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Properties

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S2/c18-12-6-14-13(22-9-23-14)4-11(12)5-15-16(21)20(17(24)25-15)8-10-2-1-3-19-7-10/h1-7H,8-9H2/b15-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZQQVNGTKNGAW-WCSRMQSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)CC4=CN=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CN=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the thiazolone ring.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions include sulfoxides, sulfones, reduced thiazolones, and various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: Preliminary studies suggest it may have anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets in proteins, while the thiazolone ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(Z)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(3-PYRIDYLMETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

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